(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone
CAS No.: 1171468-91-9
Cat. No.: VC4766589
Molecular Formula: C20H22N4O
Molecular Weight: 334.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171468-91-9 |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.423 |
| IUPAC Name | [4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C20H22N4O/c1-15-6-8-16(9-7-15)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22) |
| Standard InChI Key | HDIJNFCJBMSFDM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Introduction
Key Functional Groups
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Benzimidazole Moiety: Known for its bioactivity and ability to interact with biological targets.
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Piperazine Ring: Enhances solubility and pharmacokinetic properties.
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Ketone Group: Provides chemical reactivity for further modifications.
Synthesis
The synthesis of this compound typically involves:
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Preparation of Benzimidazole Intermediate:
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Benzimidazole is synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
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Formation of Piperazine Derivative:
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The benzimidazole intermediate is alkylated using piperazine to form the desired linkage.
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Attachment of the p-Tolyl Group:
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The final step involves introducing the p-tolyl ketone moiety via acylation reactions.
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Pharmacological Activities
Compounds containing benzimidazole and piperazine groups are known for their diverse biological activities:
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Antimicrobial Activity: Effective against bacterial and fungal pathogens due to benzimidazole's ability to disrupt DNA synthesis .
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CNS Applications: Potential use in treating neurological disorders due to the piperazine moiety's interaction with neurotransmitter systems .
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Anticancer Potential: Benzimidazole derivatives have shown cytotoxic activity against various cancer cell lines .
Mechanism of Action
The compound likely acts by:
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Binding to specific enzymes or receptors, altering their activity.
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Inhibiting microbial DNA replication or protein synthesis.
Pharmaceutical Applications
This compound's structure suggests potential as a lead molecule for:
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Developing antibacterial, antifungal, or antiviral drugs.
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Investigating its role in CNS-related therapies like Alzheimer's disease or depression.
Research Opportunities
Further studies are needed to:
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Explore its pharmacokinetics and toxicity profiles.
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Optimize its structure for enhanced bioactivity and reduced side effects.
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